molecular formula C11H15N5 B2601563 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine CAS No. 73029-69-3

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine

Cat. No.: B2601563
CAS No.: 73029-69-3
M. Wt: 217.276
InChI Key: GIAYWMGCMGIWGE-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C11H15N5 and a molecular weight of 217.27 g/mol . Its structure features a pyrimidine core substituted with a dimethylpyrazole moiety and a dimethylamino group, a pattern commonly associated with biologically active molecules in medicinal chemistry research . This specific heterocyclic architecture is designed to engage in hydrogen bonding and π-π interactions with biological targets, making it a valuable scaffold for developing pharmacologically active agents . Researchers can utilize this compound as a key intermediate in synthesizing more complex molecules for various investigative purposes. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-7-6-10(12-4)14-11(13-7)16-9(3)5-8(2)15-16/h5-6H,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAYWMGCMGIWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73029-69-3
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents such as hydrazine and acetylacetone under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the cyclization of suitable precursors like amidines and β-diketones.

    Coupling of Pyrazole and Pyrimidine Rings: The final step involves the coupling of the pyrazole and pyrimidine rings. This can be achieved through nucleophilic substitution reactions where the pyrazole nitrogen attacks an electrophilic carbon on the pyrimidine ring, often facilitated by a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of catalysts to lower reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the nitrogen-containing rings to their corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the nitrogen or carbon atoms of the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine. For instance, derivatives of pyrazole have shown activity against both Gram-positive and Gram-negative bacteria. A study indicated that increasing hydrophobic substitutions on the pyrimidine ring significantly enhanced antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Related pyrazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines. For example, modifications to the structure can lead to improved potency against human prostate cancer cells . The structure–activity relationship (SAR) studies suggest that electron-donating groups can enhance the anticancer efficacy of these compounds .

Case Study 1: Antimicrobial Activity

In a recent study published in a peer-reviewed journal, a series of pyrazole derivatives were synthesized, including this compound. The synthesized compounds were tested for their antibacterial effects against standard microbial strains. The results indicated that specific structural modifications led to enhanced activity against resistant strains of bacteria .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of pyrazole derivatives. Researchers synthesized multiple analogs and tested them against various cancer cell lines. The findings revealed that certain modifications to the this compound structure resulted in significant cytotoxic effects, suggesting potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the pyrazole and pyrimidine rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and processes. This compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues from

The following compounds (from ) exhibit pyrazole or pyrimidine-based architectures and serve as relevant comparators:

Compound ID Molecular Formula Core Structure Substituents Synthesis Conditions Key Analytical Data (Elemental Analysis)
Target C₁₁H₁₅N₅ Pyrimidine - 3,5-dimethylpyrazole at C2
- N-methyl at C4
- 6-methyl at C6
Not explicitly described Molecular formula confirmed via PubChem
Compound 3 C₁₆H₂₁N₇O₂ Pyridine - Bis(3,5-dimethylpyrazole)methyl groups at N4
- Pyridine core
Reflux in acetonitrile, 4 hours C: 55.81% (calc. 55.96%), H: 6.06% (calc. 6.16%)
Compound 5 C₁₈H₂₂N₆O₂ Nicotinic acid - Bis(3,5-dimethylpyrazole)methyl groups
- Carboxylic acid at C3
Reflux in acetonitrile, 4 hours C/H/N data align with theoretical values

Key Observations :

  • Backbone Differences : The target compound’s pyrimidine core contrasts with the pyridine (Compound 3) and nicotinic acid (Compound 5) backbones, which may influence electronic properties and binding interactions.
  • Synthetic Routes : All analogues in are synthesized via reflux in acetonitrile, suggesting shared methodologies for N-alkylation reactions .

Comparison with Bidentate Pyrazolic Compounds ()

Compounds AB8 and AB9 from are bidentate pyrazolic derivatives synthesized via condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with primary amines.

Compound Molecular Formula Core Structure Substituents IR Data (cm⁻¹)
AB8 C₁₂H₁₅BrN₄ Pyridine - 5-bromo
- 3,5-dimethylpyrazole
3425 (NH), 1577 (C=N), 613 (C-Br)
Target C₁₁H₁₅N₅ Pyrimidine - No halogen
- Dual methyl groups
Not provided in evidence

Key Observations :

  • Halogen vs. Methyl Groups : AB8’s bromine substituent may enhance electrophilicity compared to the target’s methyl groups, affecting reactivity and solubility.
  • Backbone Rigidity : The pyrimidine core of the target compound could confer greater planarity than AB8’s pyridine, influencing π-π stacking in biological systems.

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes both pyrazole and pyrimidine moieties, which are known to contribute to various pharmacological effects.

Biological Activities

Research indicates that compounds containing pyrazole and pyrimidine rings exhibit a range of biological activities, including:

1. Antimicrobial Activity
Studies have shown that similar compounds possess significant antimicrobial properties against various bacterial strains. For example, triazolopyrimidine derivatives have demonstrated effective antimicrobial and antibiofilm activities against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

2. Anticancer Properties
Pyrimidine derivatives are often explored for their anticancer potential. Some studies report that triazolopyrimidines can induce apoptosis in cancer cells and exhibit cytotoxic effects comparable to established anticancer drugs . The ability to inhibit cell proliferation and induce cell cycle arrest has been documented in murine melanoma models .

3. Neuroprotective Effects
Emerging research suggests that certain derivatives may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's. This activity is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Study 1: Antimicrobial Efficacy

A study conducted on related pyrazole-pyrimidine compounds revealed their effectiveness against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant infections .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on murine melanoma B16 cells showed that the compound induced G0/G1 phase arrest and apoptosis. The compound exhibited low toxicity towards normal fibroblast cells (BJ), highlighting its potential as a selective anticancer agent .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialEffective against MRSA and biofilms
AnticancerInduces apoptosis in melanoma cells
NeuroprotectivePotential benefits in neurodegenerative diseases

Q & A

Q. What are the standard synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine, and what analytical methods are used for characterization?

Methodological Answer: The compound is typically synthesized via multi-step heterocyclic coupling reactions. A common approach involves refluxing intermediates like substituted pyrazoles and pyrimidines in ethanol under acidic or basic conditions. For example, pyrimidin-2-amine derivatives can be functionalized with pyrazole moieties using nucleophilic substitution or condensation reactions . Post-synthesis, characterization employs:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation of substituents (e.g., dimethyl groups on pyrazole and pyrimidine rings).
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold is standard) .
  • Mass Spectrometry (MS) for molecular weight confirmation.

Q. What key structural features of this compound influence its reactivity and biological interactions?

Methodological Answer:

  • The pyrazole ring (3,5-dimethyl substitution) enhances steric stability and influences π-π stacking in protein binding.
  • The pyrimidine core with N,6-dimethyl groups modulates electron density, affecting nucleophilic/electrophilic reactivity.
  • The amine group at position 4 serves as a hydrogen bond donor, critical for interactions with biological targets like enzymes or receptors.
    Structural analogs in and highlight these features as determinants of antimicrobial or enzyme-inhibitory activity .

Q. How can researchers verify the purity of this compound, and what impurities are commonly observed?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) and HPLC are used for preliminary purity checks.
  • Common impurities include unreacted pyrazole intermediates or byproducts from incomplete methylation.
  • Recrystallization in ethanol (as described in ) is effective for purification. Residual solvent traces are quantified via Gas Chromatography-Mass Spectrometry (GC-MS) .

Q. What spectroscopic techniques are most effective for tracking reaction progress during synthesis?

Methodological Answer:

  • Fourier-Transform Infrared Spectroscopy (FTIR) monitors functional group transformations (e.g., amine formation at ~3300 cm⁻¹).
  • Real-Time NMR (using deuterated solvents) tracks intermediate formation, such as pyrazole-pyrimidine coupling .

Q. How does the compound’s solubility profile affect experimental design in biological assays?

Methodological Answer:

  • The compound is sparingly soluble in water; DMSO or ethanol (0.1–1% v/v) are preferred solvents for in vitro assays.
  • Solubility tests should precede dose-response studies to avoid false negatives from precipitation. emphasizes solvent compatibility with proteomics workflows .

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yields or regioselectivity issues?

Methodological Answer:

  • Catalytic Optimization : Use Pd-mediated cross-coupling to improve pyrazole-pyrimidine linkage efficiency.
  • Temperature Control : Refluxing at 80–90°C in ethanol (as in ) minimizes side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for dimethyl substitution .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Strain-Specific Testing : Re-evaluate activity against Gram-positive vs. Gram-negative bacteria (e.g., E. coli vs. S. aureus).
  • Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to identify threshold effects.
  • Impurity Analysis : Re-test purified batches to rule out interference from synthesis byproducts .

Q. How to design a robust study evaluating the compound’s enzyme inhibition kinetics?

Methodological Answer:

  • Enzyme Assay Protocol : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to measure real-time activity.
  • Data Analysis : Apply the Michaelis-Menten model with nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Kᵢ values.
  • Control Groups : Include known inhibitors (e.g., allopurinol for xanthine oxidase) to validate assay conditions .

Q. What methodologies assess the compound’s environmental persistence and ecotoxicological impact?

Methodological Answer:

  • OECD Guideline 307 : Conduct soil degradation studies under aerobic/anaerobic conditions.
  • Algal Toxicity Assays : Use Chlamydomonas reinhardtii to evaluate EC₅₀ for photosynthetic inhibition.
  • LC-MS/MS Quantification : Monitor metabolite formation (e.g., demethylated derivatives) in water/sediment systems .

Q. How to integrate computational modeling (e.g., molecular docking) with experimental data for target validation?

Methodological Answer:

  • Docking Workflow : Use AutoDock Vina to simulate binding to hypothesized targets (e.g., bacterial dihydrofolate reductase).
  • Validation : Compare computational binding energies with experimental IC₅₀ values. Adjust force fields to account for solvent effects.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine
Reactant of Route 2
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2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine

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